Pharmacological profile of styrylcaffeine derivatives in neuroscience
Pharmacological profile of styrylcaffeine derivatives in neuroscience
The following technical guide details the pharmacological profile of styrylcaffeine derivatives, focusing on (E)-8-(3-chlorostyryl)caffeine (CSC) as the paradigmatic lead compound.
Pharmacological Profile of Styrylcaffeine Derivatives: Dual Angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Antagonism and MAO-B Inhibition[1][2]
Executive Summary
Styrylcaffeine derivatives represent a specialized class of xanthine-based ligands engineered for neuropharmacological precision. Unlike non-selective methylxanthines (e.g., caffeine, theophylline), styrylcaffeine derivatives—specifically (E)-8-(3-chlorostyryl)caffeine (CSC) —exhibit a high-affinity, selective antagonism for the Adenosine A
This dual mechanism addresses two critical pathologies in Parkinson’s Disease (PD):
-
Symptomatic Relief: Blockade of striatal A
receptors reduces the overactivity of the indirect striatopallidal pathway, alleviating motor deficits. -
Neuroprotection: Inhibition of MAO-B prevents the oxidative deamination of dopamine and the formation of neurotoxic species (e.g., MPP+ from MPTP), preserving nigrostriatal dopaminergic neurons.
Chemical Basis and Structure-Activity Relationship (SAR)
The pharmacological potency of this class hinges on the rigid styryl moiety attached to the C8 position of the xanthine core.
Core Scaffold
The parent scaffold is 1,3,7-trimethylxanthine (caffeine) . Modification at the C8 position with a styryl group (
SAR Determinants
The following table summarizes the impact of structural variations on pharmacological affinity (
| Substituent (R) | Structure | A | A | Selectivity (A | MAO-B Inhibition |
| 3-Chloro | (CSC) | 54 | 28,000 | ~520 | High ( |
| 3,4-Dimethoxy | - | 24 | 2,600 | ~110 | Moderate |
| Unsubstituted | Styrylcaffeine | >100 | >10,000 | Low | Moderate |
| trans (E)-isomer | - | High | Low | High | Active |
| cis (Z)-isomer | - | Low | Low | Low | Inactive |
Key Insight: The (E)-configuration and the meta-chloro substitution on the phenyl ring are critical for locking the molecule into a conformation that fits the A
Mechanistic Pathways
The therapeutic value of CSC lies in its ability to modulate two distinct signaling cascades within the basal ganglia.
Dual-Target Signaling Pathway
The diagram below illustrates the concurrent blockade of the Adenosine A
Figure 1: Dual mechanism of CSC. Red lines indicate inhibition/antagonism. Dotted lines represent pathways suppressed by CSC.
Experimental Protocols
Chemical Synthesis of (E)-8-(3-chlorostyryl)caffeine
Objective: Synthesize high-purity CSC using a Knoevenagel-type condensation. This method avoids the use of unstable phosphonium salts required for Wittig reactions.
Reagents:
-
8-Methylcaffeine (Starting Material)
-
3-Chlorobenzaldehyde
-
Acetic Anhydride (
) -
Glacial Acetic Acid[1]
Workflow:
-
Preparation: Dissolve 10 mmol of 8-methylcaffeine and 12 mmol of 3-chlorobenzaldehyde in a mixture of acetic anhydride (5 mL) and glacial acetic acid (10 mL).
-
Condensation: Reflux the mixture at 140°C for 24–48 hours under an inert nitrogen atmosphere. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:1).
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water to precipitate the crude product.
-
Filtration: Collect the yellow precipitate by vacuum filtration. Wash with cold water (
mL) to remove excess acid. -
Purification: Recrystallize the crude solid from hot ethanol or a DMF/water mixture.
-
Validation: Confirm structure via
H-NMR. The vinylic protons of the styryl group should appear as two doublets ( Hz) indicating the trans (E) isomer.
In Vitro Radioligand Binding Assay (A Selectivity)
Objective: Determine the affinity (
Materials:
-
Ligands: [
H]CGS-21680 (A selective agonist), [ H]DPCPX (A selective antagonist). -
Tissue: Rat striatal membranes (rich in A
).
Protocol:
-
Membrane Prep: Homogenize rat striata in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 20 mins. Resuspend pellet. -
Incubation (A
): Incubate 50 g membrane protein with 2 nM [ H]CGS-21680 and varying concentrations of CSC ( to M) for 90 mins at 25°C. -
Non-Specific Binding: Define using 10
M NECA. -
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.-
Self-Validation Check: CSC should displace [
H]CGS-21680 with an IC in the nanomolar range (~50–60 nM).
-
In Vivo Neuroprotection Model (MPTP-Induced Toxicity)
Objective: Assess the ability of CSC to prevent dopaminergic neuron loss.[2][3]
Rationale: MPTP is converted to the toxin MPP+ by MAO-B. Since CSC inhibits MAO-B, it should prevent this conversion and block A
Protocol:
-
Subjects: C57BL/6 mice (Male, 8–10 weeks).
-
Treatment Groups:
-
Behavioral Assessment: 24h post-injection, assess locomotor activity in an open field test.
-
Histology (Day 7): Perfusion fixation. Immunohistochemistry for Tyrosine Hydroxylase (TH) in the Substantia Nigra pars compacta (SNpc).
-
Quantification: Stereological counting of TH-positive neurons.
-
Expected Result: The CSC + MPTP group should show significantly higher TH+ cell counts compared to the MPTP-only group, confirming neuroprotection.
-
References
-
Chen, J. F., et al. (2002).[1] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2][3] Journal of Biological Chemistry, 277(39), 36040-36044.[2] Link
-
Jacobson, K. A., et al. (1993).[4] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry, 36(10), 1333-1342.[4] Link
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists."[4][5][6][7] Handbook of Experimental Pharmacology, (200), 151-199. Link
-
Gołembiowska, K., et al. (2004).[4] "Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum." Brain Research, 998(2), 208-217.[4] Link
-
Rivara, S., et al. (2013).[8] "Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors." Journal of Medicinal Chemistry, 56(3), 1247-1261.[8] Link
Sources
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- 4. 8-(3-Chlorostyryl)caffeine =98 HPLC,solid 147700-11-6 [sigmaaldrich.com]
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